Neodecanoyl chloride

Description

Contextualization within Acyl Chloride Chemistry

Acyl chlorides, general formula R(C=O)Cl, are a class of organic compounds characterized by the reactive acyl chloride functional group. oecd.orgstudytime.co.nz This functional group is highly susceptible to nucleophilic attack, making acyl chlorides valuable reagents in chemical synthesis. ontosight.ai Neodecanoyl chloride is a member of the acid chloride category, which also includes compounds like pivaloyl chloride, 2-ethylhexanoyl chloride, and nonanoyl chloride. oecd.org These compounds share similar molecular structures and high reactivity. oecd.org

The reactivity of acyl chlorides, including this compound, is primarily dictated by the acyl chloride group. oecd.org They readily react with nucleophiles such as water, alcohols, and amines. framochem.com For instance, this compound hydrolyzes in the presence of water to form neodecanoic acid and hydrochloric acid. cymitquimica.comframochem.com Its reactions with alcohols and amines yield esters and amides, respectively. framochem.com This high reactivity makes it an important intermediate for introducing specific functional groups into molecules. framochem.com

Academic Significance as a Branched-Chain Acyl Chloride

The "neodecanoyl" structure signifies a branched isomer of a ten-carbon acyl group. This branching imparts specific steric properties to the molecule, influencing its reactivity compared to its linear counterpart, decanoyl chloride. The steric hindrance from the branched-chain can affect the rate and outcome of chemical reactions.

Structural isomers, such as branched-chain isomers, have the same molecular formula but differ in the arrangement of their atoms. studytime.co.nznobraintoosmall.co.nz This difference in structure leads to distinct physical and chemical properties. The study of branched-chain acyl chlorides like this compound provides valuable insights into the effects of steric bulk on reaction mechanisms and kinetics in organic chemistry.

Overview of Research Domains

The primary application of this compound in academic and industrial research is as a chemical intermediate. keshengchemical.com Its utility spans several domains:

Organic Synthesis: It serves as a versatile acylating agent for preparing a variety of organic compounds, including esters and amides. cymitquimica.com

Polymer Chemistry: A significant area of research involves its use as a precursor in the synthesis of organic peroxides. keshengchemical.comshreesulphuric.com These peroxides function as initiators for the radical polymerization of monomers like vinyl chloride.

Materials Science: Research extends to its application in the production of coatings, adhesives, and sealants. shreesulphuric.comchemhorizon.comhaihangchem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 40292-82-8 |

| Molecular Formula | C10H19ClO |

| Molecular Weight | 190.71 g/mol |

| Appearance | Clear liquid with a pungent odor |

| Boiling Point | 210 °C |

| Density | 0.95 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF) |

Interactive Data Table: Comparison of Related Acyl Chlorides

| Compound | Molecular Formula | Key Structural Feature |

| This compound | C10H19ClO | Branched C10 chain |

| Decanoyl chloride | C10H19ClO | Linear C10 chain |

| Pivaloyl chloride | C5H9ClO | Branched C5 chain (tert-butyl group) |

| 2-Ethylhexanoyl chloride | C8H15ClO | Branched C8 chain |

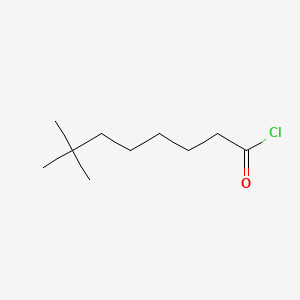

Structure

3D Structure

Properties

IUPAC Name |

7,7-dimethyloctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFMVUZGDHWHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891218 | |

| Record name | 7,7-Dimethyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

40292-82-8, 133028-20-3 | |

| Record name | Neodecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7-Dimethyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Conventional Synthetic Routes

The most common methods for preparing neodecanoyl chloride involve the use of chlorinating agents to replace the hydroxyl group of neodecanoic acid with a chloride ion. These reactions are typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product.

Carboxylic Acid Chlorination with Thionyl Chloride (SOCl2)

The reaction of neodecanoic acid with thionyl chloride (SOCl₂) is a widely used method for the industrial production of this compound. This process is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. googleapis.com The reaction is typically conducted at elevated temperatures to ensure the complete conversion of the acid. To enhance the reaction rate, a catalyst is often employed. google.comjustia.com

Industrial production often involves large-scale reactors, and the resulting this compound is purified by distillation to remove any unreacted starting materials or impurities.

Carboxylic Acid Chlorination with Oxalyl Chloride ((COCl)2)

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with oxalyl chloride also produces volatile byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—facilitating product isolation. wikipedia.org

The reaction proceeds according to the following equation: C₉H₁₉COOH + (COCl)₂ → C₉H₁₉COCl + CO₂ + CO + HCl

This method is particularly useful in laboratory-scale syntheses where mild reaction conditions are preferred. A catalyst, such as N,N-dimethylformamide (DMF), is commonly used to accelerate the reaction. wikipedia.orgatamanchemicals.com

Carboxylic Acid Chlorination with Phosgene (B1210022) (COCl2)

Phosgene (COCl₂) is a highly reactive and industrially significant chlorinating agent for the synthesis of this compound. google.comgoogle.com While effective, phosgene is less reactive than reagents like phosphorus trichloride, necessitating the use of a catalyst to achieve a practical reaction rate. google.comjustia.com The synthesis of acid chlorides using phosgene is conducted in closed systems under strictly controlled conditions due to the high toxicity of the reactants and products. oecd.org

The reaction with phosgene is: C₉H₁₉COOH + COCl₂ → C₉H₁₉COCl + HCl + CO₂

This route is of significant industrial importance due to the cost-effectiveness of phosgene. googleapis.comgoogle.com The reaction can be performed batchwise or continuously, with temperatures typically ranging from 20 to 100°C. google.com

| Chlorinating Agent | Key Features | Byproducts |

| Thionyl Chloride (SOCl₂) ** | Widely used industrially; gaseous byproducts simplify purification. googleapis.com | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Milder, more selective reagent; volatile byproducts. wikipedia.org | CO, CO₂, HCl wikipedia.org |

| Phosgene (COCl₂) ** | Cost-effective for industrial scale; requires a catalyst. googleapis.comgoogle.com | HCl, CO₂ |

Catalytic Approaches in this compound Synthesis

To improve reaction rates and efficiency, particularly with less reactive chlorinating agents like thionyl chloride and phosgene, various catalysts are employed. google.comjustia.comgoogle.com

Role of N,N-Disubstituted Formamides (e.g., N,N-Dimethylformamide) as Catalyst Precursors

N,N-disubstituted formamides, with N,N-dimethylformamide (DMF) being a prime example, are common and effective catalyst precursors in the synthesis of acyl chlorides. google.comatamanchemicals.comgoogle.com When reacted with chlorinating agents like phosgene or thionyl chloride, DMF forms a Vilsmeier reagent, which is the actual reactive chlorinating species. justia.comatamanchemicals.comgoogle.com This reagent then reacts with the carboxylic acid to form the acyl chloride. justia.com

The catalytic mechanism involves the reversible formation of an imidoyl chloride (Vilsmeier reagent). atamanchemicals.comnih.gov The use of DMF as a catalyst is applicable to reactions involving both thionyl chloride and oxalyl chloride. atamanchemicals.comwikipedia.org However, it's noted that N,N-disubstituted formamide-hydrochlorides or their Vilsmeier salts can be thermally unstable at temperatures above 80-90°C, potentially leading to side reactions. google.com

Utilization of Pyridine (B92270) and Urea (B33335) as Catalysts

Pyridine and urea are also cited as suitable catalyst precursors for the chlorination of carboxylic acids with both thionyl chloride and phosgene. google.comjustia.comgoogle.comgoogle.com The lone pair of electrons on the nitrogen atom in pyridine allows it to act as a nucleophilic catalyst in acylation reactions. jchemrev.com Pyridine is often used as both a catalyst and a solvent in the synthesis of benzoxazine (B1645224) derivatives from anthranilic acid and benzoyl chloride derivatives, a reaction analogous to the formation of this compound. jocpr.com

Urea can also function as a catalyst in these transformations. google.comjustia.comgoogle.com While the detailed mechanism in the context of this compound synthesis is not extensively elaborated in the provided sources, the use of urea derivatives in chemical synthesis is well-established, often involving reactions with amines and carbon dioxide. psu.edu

| Catalyst | Role/Mechanism | Applicable Chlorinating Agents |

| N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent, the active chlorinating species. justia.comatamanchemicals.comgoogle.com | Thionyl Chloride, Oxalyl Chloride, Phosgene google.comatamanchemicals.com |

| Pyridine | Acts as a nucleophilic catalyst. jchemrev.com | Thionyl Chloride, Phosgene google.comjustia.comgoogle.com |

| Urea | Functions as a catalyst precursor. google.comjustia.comgoogle.com | Thionyl Chloride, Phosgene google.comjustia.comgoogle.com |

Reaction Conditions and Parameter Optimization

The synthesis of this compound, typically from neodecanoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride, is highly sensitive to the reaction environment. Optimizing parameters such as atmospheric conditions, temperature, and reactant ratios is crucial for maximizing conversion efficiency and product quality.

Anhydrous Environment Requirements for Acid Chloride Stability

This compound is hydrolytically unstable and reacts rapidly with water, decomposing into neodecanoic acid and hydrochloric acid. framochem.com This necessitates that the synthesis is carried out under strictly anhydrous conditions to prevent hydrolysis of the final product, which would otherwise lead to poor yields and impurities. sci-hub.st The stability of this compound is significantly compromised in the presence of humidity, with rapid decomposition occurring at humidity levels above 50%. Therefore, maintaining a dry, inert atmosphere throughout the reaction and storage is paramount.

Table 1: Stability of this compound under Various Conditions

| Condition | Stability |

|---|---|

| Ambient Temperature (sealed container) | Stable |

| Humidity (>50%) | Rapid decomposition (<1 hour) |

| Aqueous Environments | Rapid hydrolysis |

This table is interactive. Users can sort and filter the data. Source:

Temperature Influence on Conversion Efficiency

Temperature is a critical parameter that directly influences the rate and efficiency of the chlorination reaction. In industrial settings, the reaction between neodecanoic acid and thionyl chloride is often conducted at elevated temperatures to drive the reaction towards completion and ensure a high conversion of the carboxylic acid to the acid chloride. However, for substrates that are sensitive to heat, conducting the reaction at lower temperatures, between 0–5°C, can help to suppress the formation of unwanted side products.

In the context of continuous flow synthesis for related processes, such as the production of tert-butyl peroxyneodecanoate where this compound is a key reactant, precise temperature control is vital. google.com The esterification reaction is exothermic, and excessive temperatures can lead to product decomposition and reduced yield. google.com Different temperature zones are often employed in continuous reactors, with esterification temperatures ranging from 15-65°C, and more preferably between 35-55°C, to optimize the reaction. google.com For certain processes, yields of over 98% have been achieved at temperatures between 15-35°C. google.com

Table 2: Temperature Effects on this compound Related Reactions

| Process | Temperature Range (°C) | Effect |

|---|---|---|

| Industrial Synthesis (Batch) | Elevated | Ensures complete conversion |

| Heat-Sensitive Substrate Synthesis | 0–5 | Suppresses side reactions |

| Continuous Flow Esterification | 15–65 | Optimal for reaction, prevents decomposition |

| High-Yield Continuous Flow | 15–35 | Achieves >98% yield |

This table is interactive. Users can sort and filter the data. Source: google.com

Stoichiometric Considerations in Chlorination Reactions

The molar ratio of reactants is a determining factor in the efficiency and selectivity of the chlorination process. To ensure the complete conversion of the starting carboxylic acid, a molar excess of the chlorinating agent, such as thionyl chloride or phosgene, is typically employed. justia.com For instance, a 1.2 to 1.5 molar excess of the chlorinating agent is often used. In processes utilizing phosgene, the molar ratio of the catalyst adduct to the carboxylic acid can range from 0.05 to 2.0. justia.comgoogle.com

Conversely, in subsequent reactions involving this compound, such as the synthesis of tert-butyl peroxyneodecanoate, the stoichiometry is carefully controlled. The molar ratio of this compound to t-butanol peroxide is typically in the range of 0.6 to 1.1:1, with a preferred range of 0.7 to 0.9:1. google.com Careful control of stoichiometry is also critical in other chlorination reactions to avoid the formation of by-products. google.com

Table 3: Stoichiometric Ratios in this compound Synthesis and Reactions

| Reactants | Molar Ratio | Purpose |

|---|---|---|

| Chlorinating Agent : Neodecanoic Acid | 1.2–1.5 : 1 | Ensure complete conversion |

| Phosgene Catalyst Adduct : Carboxylic Acid | 0.05–2.0 : 1 | Catalyze phosgenation |

| This compound : t-Butanol Peroxide | 0.6–1.1 : 1 | Optimize esterification |

This table is interactive. Users can sort and filter the data. Source: google.comjustia.comgoogle.com

Industrial-Scale Production and Process Engineering

The transition from laboratory-scale synthesis to large-scale industrial production of this compound involves significant process engineering challenges. Key considerations include reactor design and the implementation of modern manufacturing techniques like continuous flow synthesis to enhance efficiency, safety, and product consistency.

Reactor Design for Large-Scale Synthesis

For the industrial production of this compound, large-scale reactors are utilized. These reactors must be designed to handle corrosive materials like hydrogen chloride, a byproduct of the reaction. framochem.com Glass-lined or similarly resistant reactors are often necessary. Effective mixing is crucial to ensure homogeneity and efficient heat transfer, particularly as the reaction is often exothermic. google.com

The design must also accommodate the need for subsequent purification steps, such as distillation, to remove unreacted starting materials and byproducts. Before scaling up to commercial production, a pilot-scale reactor is often used to validate that the performance achieved at the lab scale can be replicated and to study phenomena that are not apparent at a smaller scale. researchgate.net Heat-exchanger reactors, which are a type of plug-flow reactor, combine high heat transfer capacity with chemical performance and are designed for process intensification. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow synthesis is an increasingly adopted technique in chemical manufacturing that offers several advantages over traditional batch processing, including improved safety, efficiency, and consistency. mit.edunih.gov In the context of reactions involving this compound, continuous flow processes have been developed for the synthesis of its derivatives, such as tert-butyl peroxyneodecanoate. google.com

These systems use integrated continuous flow reactors, which may have multiple temperature zones to precisely control the reaction profile. google.com Reactants are continuously fed into the reactor, and the product is continuously collected, significantly reducing reaction times—in some cases to less than 180 seconds for a complete synthesis. google.com This method avoids the "amplification effect" sometimes seen when scaling up batch reactions, where localized temperature spikes can lead to side reactions or decomposition. google.comgoogle.com The stable flow rates and process parameters in a continuous flow reactor lead to stable and reproducible product quality. google.com The modular nature of these systems allows for flexible and cost-effective setups. nih.gov

Post-Synthesis Purification Methodologies

Following the synthesis of this compound, which is typically prepared by reacting neodecanoic acid with chlorinating agents like phosgene or thionyl chloride, purification is essential to remove unreacted starting materials, catalysts, and by-products. google.com The purity of the final product is critical for its subsequent applications, such as in the synthesis of pharmaceuticals and crop protection products. chemxplore.com Various methodologies are employed to achieve high-purity this compound, focusing on techniques that are both efficient and minimize product degradation.

Distillation Techniques for Product Isolation

Distillation is a fundamental and widely used method for the purification of carbonyl chlorides, including this compound. justia.com This process separates components from a liquid mixture based on differences in their boiling points. nerdfighteria.info For this compound, distillation effectively removes impurities such as unreacted neodecanoic acid and residual chlorinating agents. lookchem.com

Given that many long-chain carbonyl chlorides can decompose at high temperatures, vacuum distillation is often the preferred technique. justia.comrochester.edu By reducing the pressure inside the distillation apparatus, the boiling point of the compound is lowered, which allows for evaporation and subsequent condensation at temperatures that prevent thermal degradation. buschvacuum.com This is particularly important for preventing the decomposition of the product and contamination from the breakdown of catalyst residues that may be present in the distillation bottoms. justia.com Efficient fractional distillation is generally required to separate the acid chloride from impurities like the corresponding carboxylic acid and hydrogen chloride. lookchem.com

Table 1: General Parameters for Distillation of Acid Chlorides

| Parameter | Description | Typical Conditions | Rationale |

|---|---|---|---|

| Method | Type of distillation employed. | Simple or Fractional Vacuum Distillation. rochester.edubuschvacuum.com | Used for high-boiling compounds (>150°C) to prevent decomposition. rochester.edu |

| Pressure | The internal pressure of the distillation system. | Reduced pressure (Vacuum). buschvacuum.com | Lowers the boiling point of the compound, saving energy and preventing degradation. buschvacuum.com |

| Temperature | The temperature at which the liquid is heated. | Set to achieve boiling at the reduced pressure. | Must be carefully controlled to separate components effectively without causing decomposition. rochester.edu |

| Purity Goal | The desired purity of the final product. | Largely colorless products, free of starting materials and by-products. justia.com | High purity is essential for use as an intermediate in further chemical syntheses. chemxplore.com |

Extraction with Carboxamide Hydrohalides for Purity Enhancement

An alternative or supplementary method to distillation for purifying carbonyl chlorides is liquid-liquid extraction using carboxamide hydrohalides. google.comgoogleapis.com This process is particularly effective for removing catalyst residues and other impurities that contribute to product discoloration, such as those resulting from synthesis using phosgene or thionyl chloride in the presence of catalysts like N,N-disubstituted formamides. google.comjustia.com

The process involves treating the crude this compound solution with a hydrohalide of a specific carboxamide. This treatment forms a second, separate liquid phase that consists predominantly of the carboxamide hydrohalide and contains the extracted impurities. google.com The purified this compound phase can then be isolated by simple phase separation, for instance, in a separating vessel or using coalescence filters. googleapis.com This method can circumvent the need for energy-intensive distillation and is advantageous for thermally sensitive compounds. google.comgoogle.com The process is typically carried out with vigorous mixing at controlled temperatures and pressures to ensure efficient extraction. google.com

Table 2: Process Parameters for Extraction with Carboxamide Hydrohalides

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Extraction Agent | The chemical used to extract impurities. | Hydrohalides of carboxamides of the formula (I). google.com | R¹ is H or C₁-C₃ alkyl; R² and R³ are independently C₁-C₄ alkyl, or together form a C₄ or C₅ alkylene chain. google.com |

| Temperature | The operating temperature for the extraction. | -15 to 80 °C (preferably -10 to 40 °C). google.com | Optimized for efficient phase separation and reaction kinetics. google.com |

| Pressure | The operating pressure for the extraction. | 0.5 to 5 bar abs (preferably 0.8 to 1.2 bar abs). google.com | Maintained near atmospheric pressure for operational convenience. google.com |

| Amount of Agent | The quantity of extraction agent used. | 1 to 80% by weight, based on the carbonyl chloride. google.com | Dependent on the level of impurities in the crude product. google.com |

| Separation | Method of isolating the purified product. | Phase separation in a stirred tank reactor or separating vessel. google.com | The two liquid phases have low mutual solubility, allowing for clear separation. google.com |

Catalyst and By-Product Separation and Recycling

The separation and recycling of catalysts and by-products are crucial aspects of the sustainable and economical production of this compound. cabb-chemicals.commdpi.com In syntheses employing catalysts such as N,N-disubstituted formamides, the catalyst is typically separated after the chlorination reaction via phase separation. justia.comgoogle.com The catalyst-containing phase, which is usually the lower phase, is separated and can be returned to the reactor for reuse in subsequent batches. google.comgoogle.com To maintain catalyst efficiency, a small portion may be bled out and replaced with fresh catalyst precursor. google.com

Table 3: Components Separated and Recycled in this compound Production

| Component | Origin | Separation Method | Recycling/Reuse Pathway | Reference |

|---|---|---|---|---|

| Catalyst Adduct | Post-synthesis reaction mixture | Phase Separation | Returned to the synthesis reactor for subsequent reactions. | google.comgoogle.com |

| Carboxamide Hydrohalide | Post-extraction purification | Phase Separation | Reused for extraction of crude product; or treated and used as catalyst precursor. | google.comgoogleapis.com |

| Hydrogen Chloride (HCl) | Off-gas from chlorination | Gas Scrubbing/Purification | Converted into hydrochloric acid for sale or reuse. | cabb-chemicals.com |

| Sulfur Dioxide (SO₂) | Off-gas from thionyl chloride reaction | Gas Scrubbing/Purification | Fed back into a sulfur oxidizing process to generate new reagents. | cabb-chemicals.com |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of neodecanoyl chloride involve nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile replaces the chlorine atom on the acyl group. masterorganicchemistry.comlibretexts.org Acyl chlorides, like this compound, are among the most reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. vanderbilt.edulibretexts.org This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the fact that the chloride ion is an excellent leaving group. libretexts.orgbyjus.com

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as an addition-elimination mechanism. libretexts.orgmasterorganicchemistry.comchemguide.co.uk This is distinct from a one-step substitution process. libretexts.org The reaction begins with the nucleophilic addition to the carbonyl group, followed by the elimination of a leaving group. libretexts.orgvanderbilt.edu

In this process, the chloride aom is substituted by the nucleophilic group (-Nu). libretexts.org

The first step of the mechanism is the nucleophilic attack on the electrophilic carbonyl carbon of the this compound molecule. libretexts.orgvanderbilt.edu The nucleophile uses its lone pair of electrons to form a new bond with the carbonyl carbon. libretexts.org As this occurs, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, resulting in the formation of a transient, unstable species called a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edutaylorandfrancis.com This intermediate is characterized by a central carbon atom bonded to four substituents: the original alkyl group, the oxygen atom (which now carries a negative charge, forming an alkoxide), the chlorine atom, and the incoming nucleophile. libretexts.orguomustansiriyah.edu.iq

The tetrahedral intermediate is short-lived and quickly collapses to restore the stable carbonyl group. masterorganicchemistry.comvanderbilt.edu This occurs in the second stage of the mechanism, the elimination step. libretexts.orgchemguide.co.uk The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk To maintain the octet rule for the carbonyl carbon, a leaving group must be expelled. uomustansiriyah.edu.iq Given that the chloride ion (Cl-) is a very weak base and therefore an excellent leaving group, it is readily eliminated. byjus.com

The elimination stage proceeds in two smaller steps. libretexts.orgchemguide.co.uk First, the C=O bond reforms, pushing the chloride ion off the molecule. chemguide.co.uk Subsequently, the eliminated chloride ion acts as a base, abstracting a proton (H+) from the original nucleophile (which is now attached to the acyl group and carries a positive charge) to form the stable, neutral molecule hydrogen chloride (HCl). libretexts.orgchemguide.co.ukchemguide.co.uk The final products are the substituted acyl compound and hydrogen chloride gas. chemguide.co.uk

Reactions with Oxygen-Containing Nucleophiles

This compound readily reacts with nucleophiles where oxygen is the attacking atom, such as water and alcohols. libretexts.org These reactions are fundamental examples of its utility in synthesizing other carboxylic acid derivatives.

In the presence of water, this compound undergoes rapid hydrolysis. cymitquimica.com This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org The lone pair of electrons on the oxygen atom of a water molecule attacks the carbonyl carbon. libretexts.org Following the addition-elimination mechanism, a tetrahedral intermediate is formed, which then eliminates a chloride ion and loses a proton to yield neodecanoic acid and hydrogen chloride. libretexts.org

This reaction is typically spontaneous and can be accelerated by changes in temperature. Due to the formation of corrosive hydrogen chloride, the hydrolysis is often performed in the presence of a base, like pyridine (B92270) or sodium hydroxide (B78521), to neutralize the acid as it is formed. libretexts.org

Reaction Summary: Hydrolysis of this compound

| Reactant 1 | Reactant 2 | Nucleophile | Product 1 | Product 2 |

|---|

This compound reacts with alcohols to form esters in a process called esterification. framochem.com This reaction is also a nucleophilic addition-elimination reaction. savemyexams.com The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the this compound. chemguide.co.uk The reaction is highly exothermic and proceeds readily, often at room temperature. chemrevise.orgchemguide.co.uk

The mechanism mirrors that of hydrolysis. chemguide.co.uk The alcohol adds to the carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion. chemguide.co.uk A final deprotonation step, often by the eliminated chloride ion, yields the ester and hydrogen chloride. chemguide.co.uk This method is often preferred for ester synthesis over using a carboxylic acid because the reaction is faster and irreversible. chemrevise.org

Reaction Summary: Esterification of this compound

| Reactant 1 | Reactant 2 (Alcohol) | Nucleophile | Product 1 (Ester) | Product 2 |

|---|---|---|---|---|

| This compound | Ethanol | Ethanol | Ethyl neodecanoate | Hydrogen Chloride |

Reactions with Nitrogen-Containing Nucleophiles

This compound readily reacts with nitrogen-containing compounds that possess a lone pair of electrons, such as primary and secondary amines. framochem.com These reactions are fundamental in organic synthesis for creating carbon-nitrogen bonds and producing various amide derivatives.

The reaction of this compound with primary and secondary amines yields N-substituted and N,N-disubstituted amides, respectively. chemistrystudent.comlibretexts.org This process is a form of nucleophilic acyl substitution, often referred to as amidation or aminolysis. crunchchemistry.co.uk

The reaction mechanism proceeds via an addition-elimination pathway: chemistrystudent.comchemguide.co.uk

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine (either primary or secondary) executes a nucleophilic attack on the carbonyl carbon of this compound. chemguide.co.ukorgosolver.com This leads to the formation of a tetrahedral intermediate. orgosolver.com

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion. chemguide.co.ukorgosolver.com

Deprotonation: The resulting positively charged nitrogen is deprotonated by a second molecule of the amine, which acts as a base. chemguide.co.ukmnstate.edu This step neutralizes the product and forms an ammonium (B1175870) chloride salt as a byproduct. chemguide.co.uklibretexts.org

Due to the formation of hydrochloric acid as a byproduct, two equivalents of the amine are typically required: one to act as the nucleophile and the other to act as a base to neutralize the acid. crunchchemistry.co.ukchemguide.co.uk

| Reactant 1 | Reactant 2 | Product Class | Byproduct |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Substituted Neodecanamide | Alkylammonium Chloride (R-NH₃⁺Cl⁻) |

| This compound | Secondary Amine (R₂NH) | N,N-Disubstituted Neodecanamide | Dialkylammonium Chloride (R₂NH₂⁺Cl⁻) |

The amidation reaction is a versatile method for synthesizing a wide array of neodecanamide derivatives. By selecting different primary or secondary amines, a diverse library of amides with varied structural and functional properties can be generated. The product of the reaction between this compound and a primary amine is an N-substituted amide, while reaction with a secondary amine produces an N,N-disubstituted amide. chemistrystudent.comlibretexts.org

The synthesis of these derivatives is a common strategy in pharmaceutical and agrochemical research, where the neodecanoyl group can be introduced into more complex molecules to modify their properties. framochem.com The principles of this synthesis are broadly applicable, as seen in the preparation of various amide derivatives from other acyl chlorides for applications such as potential antiviral agents. analis.com.myresearchgate.net The robust nature of this reaction makes this compound a valuable building block for creating complex nitrogen-containing molecules.

Other Significant Reactivity Pathways

Beyond the formation of anhydrides and amides, the electrophilic nature of this compound allows it to participate in a range of other important acylation reactions.

This compound functions as an effective acylating agent, meaning it is used to introduce a neodecanoyl group (C₉H₁₉CO-) onto a substrate molecule. cymitquimica.com Its high reactivity stems from the electronic properties of the acyl chloride functional group.

The general principle of these reactions is nucleophilic acyl substitution. crunchchemistry.co.uk Key factors contributing to the reactivity of this compound are summarized below:

| Factor | Description | Consequence |

|---|---|---|

| Electrophilic Carbonyl Carbon | The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), creating a significant partial positive charge (δ+). youtube.com | Makes the carbon an excellent target for attack by a wide range of nucleophiles. chemistrystudent.com |

| Good Leaving Group | The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group. khanacademy.org | Facilitates the elimination step after the initial nucleophilic attack, driving the reaction toward completion. |

These principles underpin its use as a versatile synthetic intermediate for producing esters, amides, and other acyl derivatives. cymitquimica.comframochem.com

This compound can be used to acylate aromatic rings through the Friedel-Crafts acylation reaction. organic-chemistry.org This electrophilic aromatic substitution reaction introduces the neodecanoyl group onto an aromatic substrate, such as benzene (B151609), to form an aryl ketone. chemistrysteps.commasterorganicchemistry.com The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orglibretexts.org

The mechanism involves the following stages:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of this compound, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion ([C₉H₁₉C=O]⁺). chemistrysteps.com A significant advantage of Friedel-Crafts acylation is that this acylium ion is stable and does not undergo carbocation rearrangements, unlike in Friedel-Crafts alkylation. chemistrysteps.comlibretexts.org

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. chemistrysteps.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com

Restoration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom where the acyl group is attached. libretexts.org The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final aryl ketone product. libretexts.org

A key feature of this reaction is that the product, an acylbenzene, is less reactive than the original aromatic substrate because the acyl group is electron-withdrawing and deactivates the ring. This deactivation prevents further acylation reactions (polyacylation), leading to clean, mono-substituted products. organic-chemistry.orglibretexts.org

Grignard Reactions and Carbon-Carbon Bond Formation

This compound, as a typical acyl chloride, readily reacts with organomagnesium halides, commonly known as Grignard reagents. This reaction is a cornerstone for forming new carbon-carbon bonds. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the this compound. wikipedia.orgbyjus.com

The general mechanism proceeds in two main stages. The first step involves the nucleophilic addition of the Grignard reagent (R'-MgX) to the carbonyl group. This forms a tetrahedral intermediate. masterorganicchemistry.com This intermediate is unstable and collapses, expelling the chloride ion, which is a good leaving group. The product of this first stage is a ketone. masterorganicchemistry.comchemistrysteps.com

However, the ketone formed is also susceptible to nucleophilic attack by the Grignard reagent. organic-chemistry.org In fact, ketones are generally more reactive towards Grignard reagents than acid chlorides. Consequently, if an excess of the Grignard reagent is used or if it is not a sterically hindered reagent, a second equivalent of the Grignard reagent will attack the newly formed ketone. masterorganicchemistry.comchemistrysteps.com This second addition leads to another tetrahedral intermediate, an alkoxide, which upon acidic workup, yields a tertiary alcohol where two of the alkyl groups originate from the Grignard reagent. masterorganicchemistry.comorganic-chemistry.org

Due to the steric hindrance from the branched structure of the neodecanoyl group, the reaction rate might be influenced compared to linear acyl chlorides. To isolate the ketone as the final product, less reactive organometallic reagents, such as organocuprates (Gilman reagents), are typically employed, as they react with acid chlorides but not with the resulting ketone. chemistrysteps.comlibretexts.org

Table 1: Grignard Reaction with this compound

| Reactant 1 | Reactant 2 | Product (after workup) | Bond Formed | Reaction Type |

| This compound | Grignard Reagent (e.g., R'-MgX) | Tertiary Alcohol | C-C | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

| This compound | Organocuprate Reagent (e.g., R'₂CuLi) | Ketone | C-C | Nucleophilic Acyl Substitution |

Bromination Reactions

This compound can undergo bromination at the alpha-position (the carbon atom adjacent to the carbonyl group). This type of reaction is a common transformation for carbonyl compounds that can form an enol or enolate intermediate. libretexts.org For acid chlorides, direct bromination can be achieved under specific conditions.

A well-established method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction, which proceeds through the formation of an acyl bromide intermediate. manac-inc.co.jplibretexts.org A related and more direct approach for acid chlorides involves reacting them with N-Bromosuccinimide (NBS) and a suitable catalyst. manac-inc.co.jp The reaction mechanism for acid-catalyzed α-halogenation begins with the formation of an enol. libretexts.org The enol, with its nucleophilic C=C double bond, then attacks an electrophilic bromine source (like Br₂). This attack forms a new C-Br bond at the alpha-position. libretexts.org Subsequent deprotonation yields the α-bromo acyl chloride.

Given the structure of this compound, the alpha-carbon is a methylene (B1212753) (-CH₂-) group. The reaction would therefore introduce a bromine atom at this position, yielding 2-bromo-neodecanoyl chloride. This product is a valuable synthetic intermediate, as the alpha-halogen provides a reactive site for subsequent nucleophilic substitution reactions. libretexts.org

Table 2: Alpha-Bromination of this compound

| Reactant | Reagent | Product | Key Intermediate | Reaction Type |

| This compound | Br₂ / Acid Catalyst or NBS | 2-Bromo-neodecanoyl chloride | Enol | Electrophilic Alpha-Substitution |

Low Temperature Reactions

This compound demonstrates significant reactivity even at low temperatures. This property is particularly exploited in syntheses where temperature control is critical to prevent side reactions or the decomposition of thermally sensitive products. google.com

A notable application is in the production of peroxyesters, such as tert-butyl peroxyneodecanoate, which are used as initiators in polymerization reactions. google.com In these syntheses, this compound is reacted with a salt of a hydroperoxide (e.g., tert-butyl sodium peroxide). This esterification is highly exothermic, and maintaining a low temperature is crucial for safety and to ensure high product yield and purity. google.com

Research and patent literature describe these reactions being successfully carried out at temperatures between 0°C and 15°C. google.comgoogle.com For instance, one process details the addition of this compound at 0-5°C, while another shows that even at a relatively higher temperature of 15°C, the reaction completes rapidly (within 3 minutes) with high yield. google.com This highlights the compound's utility in processes that require fast reactions under carefully controlled, low-temperature conditions.

Table 3: Low Temperature Esterification of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Temperature (°C) | Application |

| This compound | tert-Butyl hydroperoxide / Base | tert-Butyl peroxyneodecanoate | 5 to 15 | Polymerization Initiator Synthesis |

| Neoheptanoyl chloride | 2,5-dimethyl-2,5-dihydroperoxy hexane (B92381) / NaOH | 2,5-dimethyl hexane-2,5-diperneoheptanoate | 0.5 | Perester Synthesis |

Derivatives and Advanced Synthetic Applications

Synthesis of Neodecanoyl-Derived Esters for Various Applications

Neodecanoyl chloride readily reacts with alcohols in a process known as alcoholysis or esterification to form neodecanoate esters. framochem.com This reaction is fundamental to the production of esters used as plasticizers and in fragrance formulations. github.com The synthesis involves the reaction of this compound with an alcohol, leading to the formation of the corresponding ester and hydrogen chloride as a byproduct.

Table 1: Synthesis of Neodecanoate Esters

| Alcohol | Ester Product |

| Methanol | Methyl neodecanoate |

| Ethanol | Ethyl neodecanoate |

| Benzyl alcohol | Benzyl neodecanoate |

This table illustrates common esterification reactions with this compound.

These esters find use in various industrial applications. For instance, neodecanoic acid, 2-oxiranylmethyl ester, is a component in the formation of polymers with good thermal stability and chemical resistance. ontosight.ai

Synthesis of Neodecanoyl-Derived Amides for Surfactants and Preservatives

The reaction of this compound with amines, known as aminolysis, yields neodecanoyl-derived amides. framochem.com These amides are of significant interest due to their applications as surfactants and preservatives. github.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. arpnjournals.org

N-acyl alkanolamides, a class of non-ionic surfactants, can be synthesized through the amidation of fatty acids or their derivatives with alkanolamines. arpnjournals.org Recent advancements have focused on more sustainable, enzyme-catalyzed synthesis routes for N-alkanoyl-N-methylglucamides (MEGAs), which are non-toxic and biodegradable surfactants used in pharmaceutical and biochemical applications. chemrxiv.orgd-nb.info These biocatalytic methods offer selective amide bond formation without the competing esterification side reactions. chemrxiv.orgd-nb.info

Introduction of Neodecanoyl Groups into Biomolecules

The modification of biomolecules with neodecanoyl groups is an emerging area of research with potential therapeutic applications.

Peptides, while promising as therapeutic agents due to their high specificity and potency, often suffer from poor stability in the body. abyntek.comnih.gov Chemical modifications, such as the introduction of acyl groups, can enhance their stability against enzymatic degradation and improve their bioactivity. abyntek.comnih.gov N-terminal acylation, for example, has been shown to protect peptides from degradation by exopeptidases. nih.gov The introduction of a bulky neodecanoyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life and therapeutic efficacy. Research has shown that such modifications can enhance the stability and bioactivity of certain peptides, making them more effective therapeutic agents.

The functionalization of proteins with specific chemical moieties is a key strategy in developing advanced protein-based therapeutics. nih.govnih.gov Introducing neodecanoyl groups can alter the physicochemical properties of a protein, such as its solubility and interaction with cell membranes. This can be advantageous for drug delivery applications, potentially enhancing the cellular uptake of therapeutic proteins. While specific examples of this compound in protein functionalization are not extensively detailed in the provided results, the general principle of acylating proteins to modify their function is well-established.

Precursor for Organic Peroxides

This compound is a primary precursor in the manufacturing of organic peroxides. shreesulphuric.combasf.combasf.com These compounds are crucial as initiators in the radical polymerization of monomers like vinyl chloride. google.com

The synthesis of organic peroxides from this compound typically involves a reaction with a hydroperoxide in the presence of a base. google.com For example, tert-butyl peroxyneodecanoate, a type of peroxy-tert-alkanoate, is synthesized from this compound and tert-butyl hydroperoxide. google.comatamanchemicals.com The reaction conditions, such as temperature and reactant ratios, are carefully controlled to ensure the safe and efficient production of the desired peroxide. google.com

Dialkyl peroxydicarbonates are another class of peroxide initiators that can be synthesized using chloroformates, which can be derived from the corresponding acyl chlorides. googleapis.comgoogle.com These initiators are used in the suspension polymerization of vinyl chloride. google.com

Table 2: Examples of Organic Peroxides Derived from this compound Precursors

| Peroxide Class | Specific Example | Application |

| Peroxy-tert-alkanoates | tert-Butyl peroxyneodecanoate | Polymerization initiator google.com |

| Peroxy-tert-alkanoates | Cumyl peroxyneodecanoate | Polymerization initiator google.com |

| Dialkyl Peroxydicarbonates | Di(2-ethylhexyl) peroxydicarbonate | Polymerization initiator google.com |

This table provides examples of organic peroxides and their applications, which can be synthesized from precursors related to this compound.

The choice of peroxide initiator influences the kinetics of the polymerization reaction and the properties of the resulting polymer. google.com

Radical Generation Mechanisms for Polymerization Processes

This compound is a key precursor in the synthesis of organic peroxides, which are widely used as radical initiators in the polymerization of monomers like vinyl chloride. keshengchemical.comwilmar-international.comraysenchemical.combasf.com The primary role of this compound is to react with a peroxide, such as tert-butyl hydroperoxide or cumene (B47948) hydroperoxide, to form a peroxy ester, like tert-butyl peroxyneodecanoate (TBP-ND) or cumyl peroxyneodecanoate. google.comgoogle.com These resulting organic peroxides are the actual source of the free radicals needed to initiate polymerization.

The generation of radicals occurs through the thermal decomposition of the organic peroxide. The oxygen-oxygen (O-O) single bond in the peroxide is relatively weak and can be broken by applying heat, a process known as homolytic cleavage. masterorganicchemistry.comchemguide.co.uknumberanalytics.com This cleavage results in the formation of two free radicals.

The general mechanism can be described in the following steps:

Synthesis of the Peroxide Initiator: this compound is reacted with an organic hydroperoxide (ROOH), often in the presence of a base, to form the corresponding peroxy ester (R-O-O-C(O)-R'). google.comgoogle.com A specific example is the synthesis of tert-butyl peroxyneodecanoate, where this compound is reacted with tert-butyl hydroperoxide. google.comgoogle.com

Initiation - Homolytic Cleavage: The synthesized organic peroxide, when heated, undergoes homolytic cleavage of the weak O-O bond. masterorganicchemistry.comnumberanalytics.com This generates an acyloxy radical and an alkoxy radical.

Propagation: These highly reactive radicals then attack a monomer unit (e.g., vinyl chloride), breaking the monomer's pi bond and forming a new radical. numberanalytics.comlibretexts.org This new radical can then react with another monomer molecule, propagating the polymer chain. chemguide.co.uklibretexts.org

The use of initiators derived from this compound is significant in industrial processes as they can enhance polymerization efficiency. For instance, these initiators can reduce polymerization time compared to other systems.

Utilization in Pharmaceutical Intermediate Synthesis

This compound serves as a versatile chemical intermediate in the synthesis of various pharmaceutical compounds. wilmar-international.comgithub.comontosight.ailookchem.comchemhorizon.com Its high reactivity, attributed to the acyl chloride functional group, allows it to be a key building block for creating more complex molecules. github.comontosight.ai In pharmaceutical synthesis, it is primarily used as a reagent to introduce the neodecanoyl moiety into a molecule, which can be a critical step in the formation of active pharmaceutical ingredients (APIs). lookchem.comdataintelo.com

The reaction typically involves the nucleophilic acyl substitution of the chloride with a nucleophile, such as an alcohol or an amine, present on the pharmaceutical precursor molecule. This results in the formation of esters and amides, respectively. github.com The introduction of the bulky, branched neodecanoyl group can influence the properties of the final pharmaceutical compound, such as its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific drug examples are often proprietary, the general application of this compound in this sector is as a synthesis intermediate for various pharmaceuticals, including potential anti-inflammatory and antibacterial agents. ontosight.aiparchem.comindiafinechemicals.com

Application in Agrochemical Compound Synthesis

Similar to its role in the pharmaceutical industry, this compound is an important intermediate in the manufacture of agrochemical compounds, such as pesticides and herbicides. wilmar-international.comraysenchemical.comgithub.comdataintelo.comdataintelo.com The growing global demand for enhanced agricultural productivity drives the need for effective crop protection products, thereby supporting the market for intermediates like this compound. dataintelo.comdataintelo.com

Its function in this context is to act as a reactive component in the synthesis of the final active agrochemical ingredient. wilmar-international.comchemhorizon.comshivapharmachem.com By reacting this compound with other chemical precursors, manufacturers can create complex molecules with desired pesticidal or herbicidal activity. The incorporation of the neodecanoyl group can modify the physical and chemical properties of the resulting agrochemical, potentially enhancing its efficacy, stability, or mode of action.

Role in Specialty Chemical Production (e.g., Surfactants, Lubricants, Coatings, Adhesives, Sealants)

This compound is a crucial intermediate in the production of a wide array of specialty chemicals due to its high reactivity. github.com Its applications extend to the manufacturing of surfactants, lubricants, coatings, adhesives, and sealants. dataintelo.comshreesulphuric.com

Surfactants and Lubricants: In the formulation of surfactants and lubricants, this compound is used to synthesize ester and amide derivatives. github.com For example, reacting it with polyols or amines can produce non-ionic surfactants or lubricant additives. These additives can improve properties such as lubricity, detergency, and chemical resistance. arkema.comlibrachem.co.uktri-iso.com

Coatings, Adhesives, and Sealants: In the coatings industry, this compound serves as a reactive intermediate for creating resins and binders. github.comshreesulphuric.com These components can enhance the durability, adhesion, and chemical resistance of the final product. github.com Its use in these applications is critical for high-performance polymers used across industries like automotive and aerospace. github.comchemhorizon.com The reaction of this compound with other polymers or resins introduces the neodecanoyl group, which can impart specific desired properties to the final coating, adhesive, or sealant formulation. dataintelo.comshreesulphuric.com

Interactive Data Tables

Table 1: Applications of this compound

| Application Area | Specific Use | Function of this compound |

|---|---|---|

| Polymerization | Synthesis of organic peroxide initiators (e.g., for PVC) | Precursor to radical initiators keshengchemical.comwilmar-international.comraysenchemical.combasf.com |

| Pharmaceuticals | Synthesis of Active Pharmaceutical Ingredients (APIs) | Chemical intermediate for introducing the neodecanoyl group wilmar-international.comgithub.comontosight.ailookchem.comdataintelo.com |

| Agrochemicals | Synthesis of pesticides and herbicides | Chemical intermediate in the manufacture of active ingredients wilmar-international.comraysenchemical.comgithub.comdataintelo.comdataintelo.com |

| Specialty Chemicals | Production of surfactants and lubricants | Intermediate for synthesizing esters and amides with surfactant/lubricant properties github.com |

| Specialty Chemicals | Production of coatings, adhesives, and sealants | Reactive intermediate for creating resins and binders to enhance durability and adhesion github.comdataintelo.comshreesulphuric.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C10H19ClO | 40292-82-8 shreesulphuric.com |

| tert-Butyl peroxyneodecanoate | C14H28O3 | 26748-41-4 |

| Vinyl chloride | C2H3Cl | 75-01-4 |

| tert-Butyl hydroperoxide | C4H10O2 | 75-91-2 |

| Cumene hydroperoxide | C9H12O2 | 80-15-9 |

| Cumyl peroxyneodecanoate | C19H30O3 | 26748-47-0 |

| Neodecanoic acid | C10H20O2 | 26896-20-8 raysenchemical.com |

| Thionyl chloride | SOCl2 | 7719-09-7 |

Catalytic Applications and Methodologies

Neodecanoyl Chloride in Catalysis

This compound serves as a reactive intermediate in various chemical transformations. Its utility in modern organic synthesis is expanding, particularly in the realm of transition metal catalysis where it can participate in novel bond-forming reactions.

In advanced catalytic processes, acid chlorides like this compound are not merely simple acylating agents but can function as dual-source reagents. In certain palladium-catalyzed reactions, this compound can act as both a source for a carbon-based group and a source of carbon monoxide. nih.gov This dual role is central to the development of highly atom-economical transformations. For instance, in palladium-catalyzed carboformylation, an aroyl chloride can provide both the aryl group and the carbonyl group for the formation of an aldehyde. nih.gov This approach circumvents the need for gaseous, toxic carbon monoxide, aligning with safer laboratory and industrial practices. nih.gov The catalytic cycle typically involves the oxidative addition of the acid chloride to a low-valent transition metal center, followed by a sequence of steps such as decarbonylation and migratory insertion to construct new molecular frameworks. chemrxiv.orgscientificupdate.com

Palladium catalysis has unlocked novel reactivity for acid chlorides, including this compound, leading to the development of powerful synthetic methods like carboformylation and carbochlorocarbonylation. nih.govnih.gov

Carboformylation: A palladium-catalyzed strategy allows the stereoselective carboformylation of alkynes using an acid chloride as a combined carbon electrophile and carbon monoxide source, paired with a hydrosilane. nih.gov This method enables the synthesis of valuable α,β-unsaturated aldehydes from readily available starting materials. scientificupdate.com

Carbochlorocarbonylation: This reaction represents a significant advance in difunctionalization chemistry. nih.gov A palladium catalyst facilitates the cleavage of the C–COCl bond of an acid chloride and the subsequent addition of both fragments across an unsaturated carbon-carbon bond, such as in strained alkenes or alkynes. chemrxiv.orgchemrxiv.orgnih.gov This process forms two new carbon-carbon bonds with complete atom economy, retaining the synthetically versatile acid chloride moiety in the product. nih.govnih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.govchemrxiv.org

The table below summarizes key research findings in palladium-catalyzed reactions involving acid chlorides, which are foundational for the application of this compound.

| Reaction Type | Catalyst System (Example) | Substrate (Example) | Key Finding | Source(s) |

| Carboformylation | Pd catalyst, TDMPP or BISBI ligand, iPr₃SiH | 4-Octyne and an aroyl chloride | Stereoselective formation of α,β-unsaturated aldehydes; acid chloride acts as CO and carbon source. | nih.govscientificupdate.com |

| Carbochlorocarbonylation | Pd / Xantphos | Strained alkenes (e.g., norbornene) and an acid chloride | Complete atom-economy difunctionalization via C-COCl bond cleavage; product retains an acid chloride group. | nih.govchemrxiv.orgchemrxiv.orgnih.gov |

| Hydrochlorocarbonylation | Pd catalyst, various ligands | Alkenes, CO, chlorosilane/AcOH | Regiodivergent synthesis of both branched and linear alkyl acid chlorides from alkenes. | nih.gov |

This table is based on research using various acid chlorides as representative substrates.

The cleavage of the strong carbon-carbonyl chloride (C–COCl) bond is a challenging yet rewarding strategy in synthesis. nih.gov Advanced catalytic systems, predominantly based on palladium with specific phosphine (B1218219) ligands like Xantphos, have been designed to achieve this transformation efficiently. nih.gov The mechanism is believed to commence with the oxidative addition of the palladium(0) catalyst into the C–Cl bond of the acid chloride to form an acylpalladium(II) complex. chemrxiv.org This intermediate can then undergo decarbonylation to yield an organopalladium species, which subsequently engages with an unsaturated substrate. chemrxiv.org This pathway formally achieves the cleavage of the C–COCl bond, enabling the dicarbofunctionalization of alkenes and alkynes where the original acid chloride provides both a carbon substituent and a carbonyl chloride group to the final molecule. nih.govchemrxiv.orgnih.gov This methodology has been successfully applied to both aryl- and alkenyl-substituted acid chlorides. nih.govchemrxiv.org

Green Chemistry Principles in this compound Catalysis

The application of green chemistry principles to reactions involving this compound is crucial for developing sustainable synthetic processes. Key areas of focus include the development of reusable catalysts and the effective management of hazardous by-products. github.com

A central goal of green chemistry is the use of catalysts that can be easily recovered and reused over multiple cycles, reducing waste and cost. While research specifically detailing reusable systems for the palladium-catalyzed reactions of this compound is emerging, related acylation reactions have demonstrated the viability of this approach.

For example, studies have shown that simple zinc dust can act as a highly active, recoverable, and reusable catalyst for the acylation of various substrates with acyl chlorides under solvent-free conditions. eurjchem.com Another approach involves using an ionic liquid/Iron(III) chloride (IL/FeCl₃) mixture as a homogeneous catalytic system that can be recycled for up to six cycles with fresh reagents. mdpi.com These examples highlight promising strategies, such as using solvent-free conditions or biphasic systems involving ionic liquids, that could be adapted to develop sustainable, reusable catalytic processes for this compound. eurjchem.commdpi.comatamankimya.com

Reactions involving this compound and other acyl chlorides typically produce hydrochloric acid (HCl) as a stoichiometric by-product. cymitquimica.com HCl is corrosive and toxic, and its release is an environmental and safety concern. preprints.org Therefore, mitigating HCl is a critical aspect of green process design. This is often achieved by using an "acid scavenger," a base that neutralizes the HCl as it is formed.

Several types of scavengers are employed, with the choice depending on the reaction conditions.

Inorganic Carbonates: Potassium carbonate is used as an acid scavenger, reacting with HCl to form potassium chloride and water. environmentclearance.nic.in Precipitated calcium carbonate (PCC) is another effective HCl scavenger used to reduce smoke acidity in industrial applications. mdpi.com

Amine Bases: Tertiary amines like triethylamine (B128534) are common laboratory-scale scavengers.

Heterocyclic Compounds: 1-methylimidazole (B24206) is used in some industrial processes to scavenge HCl, forming 1-methylimidazolium (B8483265) hydrochloride, which can separate as a distinct liquid phase, simplifying removal. atamankimya.com

The efficiency of these scavengers can be temperature-dependent, which is a critical consideration for high-temperature processes. preprints.orgmdpi.com

Novel Catalytic Activation Methods

The reactivity of this compound can be significantly enhanced and controlled through various modern catalytic techniques. These methods offer alternatives to traditional thermal activation, often providing milder reaction conditions, improved selectivity, and access to novel chemical transformations.

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes that can activate otherwise stable molecules. sigmaaldrich.com In the context of acyl chlorides, this methodology, often in combination with transition metal catalysis (e.g., nickel), enables novel cross-coupling reactions under mild conditions. princeton.edu

The general mechanism involves a photocatalyst that, upon light absorption, reaches an excited state with altered redox potentials, making it capable of oxidizing or reducing a substrate. For acyl chlorides, a common strategy involves the synergistic combination of photoredox and nickel catalysis. princeton.edursc.org This dual catalytic system can facilitate the formation of carbon-centered radicals from various precursors, which can then be trapped by the acyl chloride.

Recent research has demonstrated the utility of acyl chlorides as effective partners in these transformations. For instance, nickel/photoredox catalysis has been employed for the direct cross-coupling of unactivated C(sp³)–H bonds with chloroformates and acid chlorides to form esters and ketones, respectively. princeton.edu In such systems, a chlorine radical, potentially generated via photoelimination from a Ni-Cl bond, can act as a hydrogen atom transfer (HAT) agent to activate a C-H bond. The resulting alkyl radical is then intercepted by the nickel catalyst and coupled with the acyl chloride. Acyl chlorides can serve a dual purpose in some reactions, acting as both the acylating agent and the source of the chloride that facilitates the catalytic cycle. rsc.org

While specific studies focusing exclusively on this compound in photoredox catalysis are not prevalent, its function as a sterically hindered acyl chloride makes it a candidate for such reactions. The bulky neodecanoyl group could influence the selectivity and efficiency of the coupling process. The principles established for other aroyl and aliphatic acyl chlorides are directly applicable. princeton.edursc.org

Table 1: Key Features of Photoredox Catalysis in Acyl Chloride Reactions

| Feature | Description | Relevance to this compound |

| Activation Method | Single Electron Transfer (SET) initiated by visible light. sigmaaldrich.com | Enables activation under mild, non-thermal conditions. |

| Common Co-catalyst | Nickel complexes are frequently used to facilitate cross-coupling. princeton.edu | Allows for the formation of C-C bonds with various substrates. |

| Reaction Type | Cross-coupling, C-H functionalization, acylation. princeton.edursc.org | Can be used to introduce the neodecanoyl group onto diverse molecular scaffolds. |

| Key Intermediates | Carbon-centered radicals, Ni(I)/Ni(III) species. | The reaction proceeds through open-shell pathways. |

Electrocatalysis

Electrocatalysis provides another avenue for activating chemical bonds by using electricity as a traceless reagent to drive redox reactions. rsc.org This technique can achieve transformations that are difficult under conventional conditions and can be finely tuned by controlling the applied potential. rsc.org Electrocatalysis can be categorized as homogeneous, where a molecular mediator facilitates electron transfer, or heterogeneous, where the electrode surface itself is catalytic. nih.gov

In the realm of organic synthesis, electrocatalysis has been applied to reactions involving organic halides, including acyl chlorides. For example, nickel-catalyzed electroreductive coupling reactions can form C-C bonds. A Ni(0) species, generated electrochemically at the cathode, can undergo oxidative addition into the carbon-chlorine bond of an acyl chloride. The resulting acyl-nickel(II) intermediate can then participate in subsequent coupling steps. This approach avoids the use of stoichiometric metallic reductants.

Furthermore, electrocatalysis can be used to generate reactive species that subsequently react with acyl chlorides. The oxidation of alcohols to generate nucleophiles or the reduction of other partners to form radical anions are examples of how electrochemistry can set the stage for a reaction with an acyl group. nih.gov The selective oxidation of certain substrates can be achieved at an anode, while the acyl chloride is poised for reaction. rsc.org For instance, the electrocatalytic oxidation of alcohols can be mediated by species like nitroxyl (B88944) radicals in cooperative systems. nih.gov

Although detailed studies on the specific electrocatalytic reactions of this compound are limited, the general principles apply. The steric bulk of the neodecanoyl group would likely influence the kinetics of its reaction at an electrode surface or with a molecular mediator. The precise control offered by electrocatalysis could be leveraged to manage the reactivity of this sterically encumbered acyl chloride.

Microwave-Assisted Catalysis

The application of microwaves is also prominent in the preparation of heterogeneous catalysts, where microwave-induced thermolysis can produce catalysts with high dispersion and improved activity. mdpi.com These catalysts can then be used in various transformations. For instance, microwave-assisted depolymerization of lignin (B12514952) has been demonstrated using a Ru/C catalyst in cooperation with a metal chloride like zinc chloride, showcasing the synergy between microwave heating and catalytic systems involving chlorides. frontiersin.orgnih.gov

For this compound, microwave-assisted catalysis could be applied to accelerate esterification, amidation, and Friedel-Crafts acylation reactions. The rapid and uniform heating provided by microwaves can help overcome the steric hindrance associated with the neodecanoyl group, driving reactions to completion more efficiently than under standard reflux conditions.

Table 2: Comparison of Novel Catalytic Activation Methods for Acyl Chlorides

| Catalytic Method | Energy Source | Primary Advantage | Potential Application for this compound |

| Photoredox Catalysis | Visible Light | Mild conditions, unique radical pathways. sigmaaldrich.com | C-H functionalization and cross-coupling reactions. princeton.edu |

| Electrocatalysis | Electricity | High selectivity via potential control, traceless reagent. rsc.org | Reductive coupling and mediated synthesis. nih.gov |

| Microwave-Assisted | Microwaves | Drastic reduction in reaction time, energy efficiency. scielo.org.mxpsu.edu | Acceleration of traditional reactions (e.g., esterification, amidation). |

Chiral Catalysis and Asymmetric Synthesis using this compound

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of enantiomerically pure chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. frontiersin.orgchiralpedia.com This field focuses on using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, producing one enantiomer in excess over the other. york.ac.uk

This compound can be utilized in the context of asymmetric synthesis, primarily in two ways: as a reagent for the installation of a bulky, achiral group onto a chiral molecule or auxiliary, or as a precursor to chiral catalysts. Some suppliers note its use as a chiral separation reagent or in the synthesis of chiral compounds via asymmetric methods. nj-gsk.comlookchem.com

In auxiliary-controlled methods, a chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemistry of a subsequent reaction. york.ac.ukdu.ac.in After the desired transformation, the auxiliary is removed. The sterically demanding neodecanoyl group could be attached to a chiral alcohol or amine, and the resulting steric bulk could play a crucial role in directing the approach of reagents in a subsequent stereoselective step.

Alternatively, this compound could be a building block in the synthesis of more complex chiral ligands or organocatalysts. The unique branched structure of the neodecanoyl moiety could be incorporated into a ligand framework to create a specific chiral pocket around a metal center or an active site, thereby influencing the enantioselectivity of a catalyzed reaction. While this compound itself is achiral, its reaction with chiral alcohols can produce a mixture of diastereomeric esters, which could potentially be separated. du.ac.in

The development of catalytic asymmetric synthesis continues to advance, with innovations in catalyst design and a deeper understanding of reaction mechanisms expanding the scope of accessible chiral molecules. chiralpedia.comsioc-journal.cn The use of versatile reagents like this compound within these sophisticated synthetic strategies highlights its role as a valuable chemical intermediate.

Polymerization Chemistry and Materials Science

Neodecanoyl Chloride as a Precursor for Polymerization Initiators

This compound serves as a fundamental building block for producing a variety of organic peroxides. These peroxides function as free-radical initiators, which are compounds that trigger and sustain the polymerization of monomers like vinyl chloride. alfachemic.com The synthesis typically involves the reaction of this compound with a suitable hydroperoxide. google.comgoogle.com

Two notable examples of commercially significant initiators derived from this compound are cumyl peroxyneodecanoate (CPN) and 1,1-dimethyl-3-hydroxybutyl peroxyneodecanoate. google.comepo.org

The synthesis of Cumyl Peroxyneodecanoate (CPN) is achieved by reacting this compound with cumene (B47948) hydroperoxide. google.comgoogleapis.com This reaction is typically carried out in the presence of an alkaline solution, such as potassium hydroxide (B78521) or sodium hydroxide, which facilitates the condensation. google.compatsnap.com The process is carefully controlled at low temperatures, often between 10-40°C, to manage the exothermic nature of the reaction and ensure the stability of the peroxide product. google.com The resulting initiator is crucial for various polymerization applications. googleapis.com

For the synthesis of 1,1-Dimethyl-3-hydroxybutyl Peroxyneodecanoate , this compound is reacted with 1,1-dimethyl-3-hydroxybutyl hydroperoxide. lookchem.com This initiator is valued for its specific decomposition characteristics, making it suitable for certain polymerization processes. google.comscribd.com

The general reaction scheme for the synthesis of such peroxyesters can be summarized as follows:

Step 1: Formation of Hydroperoxide Salt: The hydroperoxide (e.g., cumene hydroperoxide) is treated with a base (e.g., KOH) to form a more reactive salt. patsnap.com

Step 2: Acylation: The hydroperoxide salt then reacts with this compound in a nucleophilic acyl substitution reaction, yielding the peroxyester and a salt byproduct (e.g., KCl). google.compatsnap.com

Table 1: Synthesis Parameters for Cumyl Peroxyneodecanoate (CPN)

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | This compound, Cumene hydroperoxide, Alkaline solution (e.g., KOH) | google.compatsnap.com |

| Reaction Type | Nucleophilic Acyl Substitution | google.com |

| Temperature | Controlled between 10-40°C | google.com |

| Key Outcome | Formation of a highly active polymerization initiator | googleapis.com |

Role in Radical Polymerization Processes